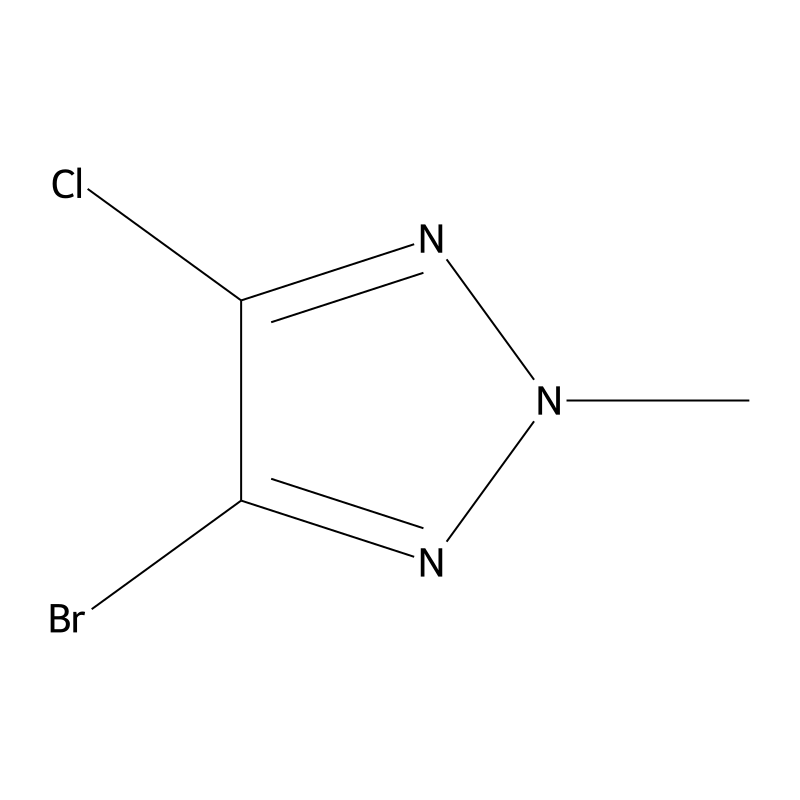

4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole is a heterocyclic organic compound characterized by its unique triazole ring structure, which contains both bromine and chlorine substituents. The molecular formula for this compound is C_4H_4BrClN_4, and it has a molecular weight of approximately 195.46 g/mol. The presence of halogens in its structure contributes to its chemical reactivity and potential biological activity.

There is no current information available regarding the specific mechanism of action of 4-bromo-5-chloro-2-methyltriazole. Triazoles, as a class, can exhibit various biological activities depending on the nature of the substituents. Some triazoles have been shown to possess antifungal, antibacterial, and anticonvulsant properties [].

The chemical behavior of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole can be analyzed through various types of reactions:

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds.

- Condensation Reactions: This compound can participate in condensation reactions with other reagents to form larger or more complex molecules.

- Reduction Reactions: The triazole ring can undergo reduction under specific conditions, potentially altering its reactivity and properties.

Several synthetic routes exist for the preparation of 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both bromine and chlorine atoms in the presence of azides.

- Substitution Reactions: Starting from a suitable halogenated compound, nucleophilic substitution can be employed to introduce the triazole moiety.

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, facilitating the synthesis of complex structures.

4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting fungal infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing fungicides or bactericides.

- Material Science: The unique properties of triazoles make them suitable for use in creating novel materials with specific functionalities.

Interaction studies involving 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole focus on its reactivity with biological targets and other chemicals:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its efficacy and safety as a pharmaceutical agent.

Several compounds share structural similarities with 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole. Here are some notable examples:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-1H-pyrazole | C_4H_3BrClN_2 | Antifungal and antibacterial properties |

| 5-Chloro-1H-pyrazole | C_3H_3ClN_4 | Antimicrobial activity |

| 1-Bromo-3-chloroacetone | C_4H_6BrClO | Used as a reagent in organic synthesis |

Uniqueness:

4-Bromo-5-chloro-2-methyl-2H-1,2,3-triazole stands out due to its specific halogen substitutions on the triazole ring, which may enhance its reactivity compared to other similar compounds. Additionally, its potential applications in pharmaceuticals and agriculture highlight its significance in research and development contexts.